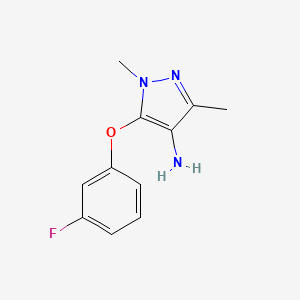

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine

Overview

Description

“2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine” is a compound that contains the 1,2,4-oxadiazole motif . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Scientific Research Applications

Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including compounds similar to 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine, have been extensively studied for their wide range of biological activities. These activities are attributed to the structural features of the oxadiazole ring, which enables effective binding with various enzymes and receptors through multiple weak interactions. This attribute has led to the exploration of oxadiazole derivatives in the development of therapeutic agents for a multitude of conditions. Research has shown that these compounds exhibit significant antimicrobial, anticancer, anti-inflammatory, and other medicinal properties, making them valuable in the field of medicinal chemistry (Jalhan et al., 2017; Verma et al., 2019).

Synthesis and Pharmacological Potential

The synthesis of 1,2,4-oxadiazoles, including derivatives like this compound, forms a significant area of research, focusing on methodologies that allow for the introduction of various substituents, enhancing the pharmacological profile of these compounds. The unique synthesis routes enable the creation of oxadiazole derivatives with tailored biological activities, contributing to their potential as pharmacologically active agents. These synthetic strategies are crucial for the development of new drugs with enhanced efficacy and reduced toxicity (Kayukova, 2005; Wang et al., 2022).

Therapeutic Applications

The therapeutic applications of oxadiazole derivatives, akin to this compound, are diverse, covering a wide range of medical conditions. These compounds have been found to possess potent antitubercular, anticancer, antimicrobial, and anti-inflammatory activities, among others. The broad spectrum of therapeutic applications underscores the significance of oxadiazole derivatives in drug discovery and development, highlighting their potential to serve as lead compounds for the creation of new therapeutic agents (Asif, 2014).

Mechanism of Action

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .

Properties

IUPAC Name |

2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-4-5-9-6(10-11-5)7(2,3)8/h4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENWSPLYWGKMCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461252.png)

![6-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461255.png)

![4-[Ethyl(propyl)carbamoyl]benzoic acid](/img/structure/B1461261.png)

![1-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1461264.png)

![3-[(2-Ethoxyethoxy)methyl]-2-methylaniline](/img/structure/B1461268.png)